Imazamox-13C,d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H19N3O4 |

|---|---|

Peso molecular |

309.34 g/mol |

Nombre IUPAC |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-(trideuterio(113C)methoxymethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/i4+1D3 |

Clave InChI |

NUPJIGQFXCQJBK-JGWVFYFMSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])OCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |

SMILES canónico |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Imazamox-13C,d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Imazamox-13C,d3. This isotopically labeled compound serves as a crucial internal standard for the quantitative analysis of Imazamox, a systemic herbicide, in various matrices.[1] Its use in analytical techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) is well-established.[1]

Core Chemical Properties and Structure

This compound is a stable isotope-labeled version of Imazamox, a member of the imidazolinone class of herbicides.[2][3] The labeling with one Carbon-13 atom and three Deuterium atoms on the methoxymethyl group provides a distinct mass shift, facilitating its use as an internal standard in quantitative analyses.[4]

IUPAC Name: 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-5-((methoxy-13C-d3)methyl)nicotinic acid

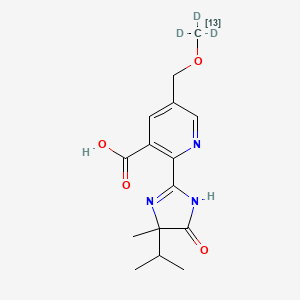

Chemical Structure:

The core structure consists of a nicotinic acid ring substituted with a methoxymethyl group and an imidazolinone ring. The isotopic labels are located on the methyl of the methoxymethyl substituent.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its parent compound, Imazamox.

| Property | This compound | Imazamox (Unlabeled) |

| Molecular Formula | C₁₄¹³CH₁₆D₃N₃O₄ | C₁₅H₁₉N₃O₄ |

| Molecular Weight | 309.34 g/mol | 305.33 g/mol |

| Accurate Mass | 308.156 Da | 305.13756 Da |

| CAS Number | Not available | 114311-32-9 |

| Solubility (Water) | Not explicitly available | 4160 mg/L at 20°C |

| Storage Temperature | -20°C to -80°C for long-term storage | Room Temperature |

Mechanism of Action

Imazamox functions as a systemic herbicide by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS disrupts protein synthesis, leading to the cessation of cell growth and eventual death of the plant. Animals do not possess the ALS enzyme, which contributes to the herbicide's selective toxicity towards plants.

Caption: Imazamox mode of action via inhibition of the ALS enzyme.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Imazamox residues in environmental and agricultural samples. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Sample Preparation: Extraction from Soil and Water

A common extraction procedure for Imazamox from soil and water samples involves the following steps:

-

Extraction: Samples are typically extracted with an acidic aqueous methanol (B129727) solution.

-

Partitioning: The extract is then partitioned with a solvent like dichloromethane (B109758) to separate the analyte from interfering matrix components.

-

Purification: Further cleanup can be achieved using solid-phase extraction (SPE) or gel permeation chromatography. Matrix solid-phase dispersion (MSPD) has also been shown to provide high recovery rates.

LC-MS/MS Analysis

A validated method for the determination of Imazamox in water involves the following instrumental parameters:

-

HPLC System: Agilent 1200 HPLC System or equivalent.

-

Mass Spectrometer: AB Sciex API4000 TurboIonSpray® mass spectrometer or equivalent.

-

Column: Zorbax Eclipse XDB-C18 column (e.g., 4.6 x 50.0 mm, 1.8-µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Example Gradient: 80:20 (A:B) held for 0.5 min, ramped to 50:50 over 2.5 min, then to 5:95 over 4 min and held for 3 min, followed by re-equilibration.

-

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

MRM Transitions:

-

Imazamox: m/z 306.3 → 261.2 (quantifier) and m/z 306.3 → 86.3 (qualifier).

-

This compound: The expected protonated molecular ion [M+H]⁺ is at m/z 310.3. The fragment ions would be shifted accordingly.

-

Caption: A typical experimental workflow for Imazamox analysis.

Spectroscopic Data Interpretation

The isotopic labels in this compound lead to predictable and characteristic shifts in its mass and NMR spectra.

Mass Spectrometry

In mass spectrometry, the molecular weight of this compound is approximately 4 Da greater than unlabeled Imazamox. Using high-resolution mass spectrometry, the protonated molecular ion [M+H]⁺ for this compound is observed at m/z 310.3, which is distinct from the m/z of 306.3 for the unlabeled compound. This mass difference is fundamental to its use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the proton NMR spectrum, the signal corresponding to the methoxy (B1213986) protons (-OCH₃) in unlabeled Imazamox will be absent or significantly reduced in this compound due to the substitution of protons with deuterium.

-

¹³C NMR: The carbon-13 NMR spectrum will show an enhanced signal for the carbon atom in the methoxymethyl group due to the ¹³C enrichment. The chemical shift of this carbon will be consistent with a methoxy carbon. For unlabeled Imazamox, characteristic ¹³C NMR shifts have been reported in CDCl₃, with the methoxy carbon appearing around 59.00 ppm and the methylene (B1212753) carbon of the methoxymethyl group at approximately 71.17 ppm.

This detailed technical guide provides a foundational understanding of this compound for researchers and professionals in relevant scientific fields. The provided data and protocols are intended to support the effective use of this isotopically labeled standard in analytical and research applications.

References

Technical Guide: Synthesis and Purification of Imazamox-¹³C,d₃

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Imazamox-¹³C,d₃, an isotopically labeled internal standard crucial for quantitative analytical studies in the fields of agrochemistry and drug development. This document is intended for researchers, scientists, and professionals involved in the synthesis, analysis, and quality control of Imazamox and related compounds.

Introduction

Imazamox is a potent, broad-spectrum herbicide belonging to the imidazolinone family. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2] To accurately quantify Imazamox residues in environmental and biological matrices, a stable isotopically labeled internal standard is indispensable. Imazamox-¹³C,d₃ serves this purpose, enabling precise and accurate measurements by mass spectrometry-based methods.[1] This guide outlines a likely synthetic pathway and a robust purification protocol for the preparation of high-purity Imazamox-¹³C,d₃.

Proposed Synthesis of Imazamox-¹³C,d₃

The synthesis of Imazamox-¹³C,d₃ is predicated on the established routes for the synthesis of unlabeled Imazamox. The key strategy involves the introduction of the isotopic labels via a labeled precursor, specifically ¹³C,d₃-methylated 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid dimethyl ester.

Synthetic Pathway

The proposed synthetic pathway for Imazamox-¹³C,d₃ is a two-step process starting from a labeled precursor.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-(methoxymethyl-¹³C,d₃)-2,3-pyridinedicarboxylic acid dimethyl ester

-

Preparation of Sodium ¹³C,d₃-methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add ¹³C,d₃-methanol to a suspension of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ¹³C,d₃-methoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium ¹³C,d₃-methoxide solution, add a solution of 5-chloromethyl-2,3-pyridinedicarboxylic acid dimethyl ester in anhydrous THF dropwise at 0 °C.

-

Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(methoxymethyl-¹³C,d₃)-2,3-pyridinedicarboxylic acid dimethyl ester. This intermediate may be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Imazamox-¹³C,d₃

-

Reaction Setup: To a solution of 5-(methoxymethyl-¹³C,d₃)-2,3-pyridinedicarboxylic acid dimethyl ester (1.0 eq) and (±)-2-amino-2,3-dimethylbutyramide (1.1 eq) in anhydrous toluene, add sodium tert-butoxide (2.1 eq) in portions at room temperature under an inert atmosphere.

-

Condensation and Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Formation of Sodium Salt: After cooling to room temperature, add water to the reaction mixture to dissolve the resulting sodium salt of Imazamox-¹³C,d₃.

-

Phase Separation: Separate the aqueous phase containing the Imazamox-¹³C,d₃ sodium salt from the organic toluene layer.

-

Acidification and Precipitation: Cool the aqueous phase in an ice bath and slowly add concentrated sulfuric acid with stirring until the pH reaches approximately 3. A precipitate of Imazamox-¹³C,d₃ will form.

-

Isolation of Crude Product: Collect the solid precipitate by filtration, wash with cold deionized water, and air-dry to yield the crude Imazamox-¹³C,d₃.

Purification of Imazamox-¹³C,d₃

The crude Imazamox-¹³C,d₃ is purified through a multi-step process involving an activated carbon treatment and a final polishing step using preparative high-performance liquid chromatography (HPLC) to ensure high chemical and isotopic purity.

Purification Workflow

Experimental Protocol: Purification

-

Activated Carbon Treatment: Dissolve the crude Imazamox-¹³C,d₃ sodium salt in water and add 6-12% (w/w) of activated carbon. Stir the suspension at room temperature for 1-2 hours to remove colored impurities.

-

Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

-

Acidification and Precipitation: Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3 to precipitate the Imazamox-¹³C,d₃.

-

Isolation: Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

-

Preparative HPLC:

-

Dissolve the partially purified Imazamox-¹³C,d₃ in a suitable solvent (e.g., acetonitrile (B52724)/water).

-

Purify the material using a preparative reverse-phase HPLC system. A C18 column is typically suitable for this separation.

-

The mobile phase can consist of a gradient of acetonitrile in water with a small amount of formic acid to ensure good peak shape.

-

Collect the fractions containing the pure Imazamox-¹³C,d₃.

-

-

Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a white, fluffy solid.

Data Presentation

Representative Quantitative Data

The following table summarizes representative (hypothetical) quantitative data for the synthesis and purification of Imazamox-¹³C,d₃. Actual results may vary depending on the specific experimental conditions.

| Parameter | Value |

| Synthesis | |

| Overall Yield | 65-75% |

| Purification | |

| Purity (by HPLC) | >99% |

| Isotopic Enrichment | >98% for ¹³C, >98% for D |

| Final Product | |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₄¹³CH₁₆D₃N₃O₄ |

| Molecular Weight | 309.34 g/mol |

Analytical Data Reference

The following table provides the reported ¹³C NMR spectral data for unlabeled Imazamox for reference.[3] The spectrum of Imazamox-¹³C,d₃ would be expected to show a characteristic signal for the ¹³C-labeled methoxymethyl carbon.

| Chemical Shift (ppm) |

| 181.81 |

| 164.43 |

| 162.06 |

| 150.17 |

| 142.75 |

| 140.71 |

| 138.53 |

| 130.43 |

| 75.95 |

| 71.17 |

| 59.00 |

| 34.93 |

| 20.97 |

| 17.08 |

| 16.63 |

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of Imazamox-¹³C,d₃. The described methodologies are based on established chemical principles and published procedures for the synthesis of Imazamox. The successful synthesis of this isotopically labeled standard is critical for the development of sensitive and reliable analytical methods for the quantitative analysis of Imazamox in various matrices. The purification protocol, culminating in a preparative HPLC step, is designed to yield a final product of high chemical and isotopic purity, suitable for use as an internal standard in demanding analytical applications.

References

A Technical Guide to Imazamox-13C,d3 Isotopic Labeling for Advanced Research

This guide provides an in-depth overview of Imazamox-13C,d3, an isotopically labeled form of the herbicide Imazamox. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details its mechanism of action, applications in quantitative analysis, and relevant experimental protocols. The inclusion of stable isotopes is a critical technique for achieving high accuracy and precision in modern analytical methods.

Introduction to Imazamox and Isotopic Labeling

Imazamox is a systemic herbicide belonging to the imidazolinone family, widely used to control a broad spectrum of annual and perennial grasses and broadleaf weeds.[1] Its efficacy stems from its ability to inhibit an essential enzyme pathway in plants that is absent in animals, contributing to its low animal toxicity.[1][2]

Isotopic labeling is a technique where one or more atoms in a molecule are substituted with their heavier, non-radioactive (stable) isotopes. This compound is the stable isotope-labeled (SIL) analogue of Imazamox. This labeling does not alter the chemical properties of the molecule but increases its molecular weight. The key application of SIL compounds like this compound is their use as internal standards in quantitative mass spectrometry-based assays.[1] By adding a known quantity of the labeled standard to a sample, variations in sample preparation and instrument response can be accurately normalized, significantly improving the reliability of analytical results.[3]

Chemical Properties and Isotopic Placement

The key distinction between Imazamox and its labeled counterpart is the specific incorporation of one Carbon-13 (¹³C) atom and three Deuterium (B1214612) (³H or D) atoms. The molecular formula for Imazamox is C₁₅H₁₉N₃O₄, while for this compound it is C₁₄¹³CH₁₆D₃N₃O₄.

The labeling positions are crucial for the stability of the internal standard and to ensure it does not undergo isotopic exchange during analysis.

-

Deuterium (d3): The three deuterium atoms replace the three hydrogen atoms on the terminal methyl group of the methoxymethyl side chain.

-

Carbon-13 (¹³C): The Carbon-13 atom is typically placed at the 6-position of the pyridine (B92270) ring, a stable position within the core structure.

The table below summarizes and compares the key quantitative properties of both compounds.

| Property | Imazamox (Unlabeled) | This compound (Labeled) |

| Molecular Formula | C₁₅H₁₉N₃O₄ | C₁₄¹³CH₁₆D₃N₃O₄ |

| Average Molecular Weight | 305.33 g/mol | ~309.34 g/mol |

| Monoisotopic Mass | 305.137556 Da | ~309.159956 Da |

| CAS Number | 114311-32-9 | Not available |

Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis

Imazamox functions by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. The disruption of this pathway halts protein synthesis and cell growth, ultimately leading to plant death. Because the AHAS enzyme is not present in mammals, birds, or fish, Imazamox exhibits high selectivity and low toxicity to non-target animal species.

Application in Quantitative Analysis

The primary role of this compound is as an internal standard for isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for quantification, providing high levels of precision and accuracy. The workflow involves adding a precise amount of the labeled standard to a sample prior to extraction and analysis.

The analyte (unlabeled Imazamox) and the internal standard (labeled this compound) are chemically identical and thus co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, they are distinguishable by their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to the internal standard, the concentration of the analyte in the original sample can be determined with high precision, correcting for any sample loss during preparation or fluctuations in instrument performance.

Detailed Experimental Protocol: Imazamox in Water by LC-MS/MS

This section provides a representative protocol for the quantitative analysis of Imazamox in water samples using this compound as an internal standard. This method is adapted from established environmental analysis procedures.

5.1. Materials and Reagents

-

Imazamox analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)

-

Water sample (e.g., 100 mL)

5.2. Sample Preparation and Extraction

-

Fortification: To a 100 mL water sample, add a precise volume of the this compound internal standard solution to achieve a final concentration of 50 ng/L.

-

Acidification: Adjust the sample pH to ~2.0 using formic acid to ensure Imazamox is in its neutral form for efficient extraction.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.0) through it.

-

Sample Loading: Load the entire 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-15 minutes.

-

Elution: Elute the trapped analytes with 5 mL of methanol into a collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

5.3. LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 20% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Detection: Multiple Reaction Monitoring (MRM)

5.4. Mass Spectrometry Data The following table lists the theoretical m/z values for precursor and product ions used for MRM analysis. The +4 Da shift in the precursor ion for this compound is clearly visible. Product ions may or may not retain the isotopic labels depending on the fragmentation pathway.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Imazamox | 306.1 | 260.1 | 189.1 |

| This compound | 310.1 | 264.1 | 193.1 |

Note: Actual m/z values and optimal product ions should be determined empirically by infusing pure standards.

Synthesis and Structural Relationship

The industrial synthesis of Imazamox involves the condensation of pyridine carboxylic acid derivatives with imidazolinone intermediates. The synthesis of this compound follows a similar pathway but utilizes specifically labeled starting materials. For instance, a ¹³C-labeled pyridine derivative and a deuterated methylating agent would be introduced at the appropriate steps to create the final labeled product. The complexity and cost of these labeled precursors are significant factors in the final price of the standard.

Disclaimer: The DOT script above uses a text-based representation for the labeled structure due to Graphviz limitations with complex chemical diagrams. The description clarifies the precise locations of the ¹³C and d3 labels.

References

The Role of Imazamox-¹³C,d₃ as an Internal Standard in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Imazamox-¹³C,d₃ as an internal standard in quantitative analytical methodologies. Designed for professionals in research and development, this document details the underlying principles, experimental protocols, and data that underscore the criticality of using isotopically labeled standards for accurate and precise quantification of Imazamox in complex matrices.

Introduction: The Challenge of Quantitative Analysis

Accurate quantification of analytes in complex samples, such as environmental matrices (water, soil) or biological tissues, is a significant challenge in analytical chemistry. Matrix components can interfere with the analyte's signal during analysis, a phenomenon known as the "matrix effect," leading to either suppression or enhancement of the signal and, consequently, inaccurate results.[1][2] The use of an internal standard that closely mimics the chemical and physical properties of the analyte is a widely accepted strategy to correct for these variations.[1]

Stable Isotope Labeled (SIL) internal standards are considered the gold standard for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) because they co-elute with the analyte and experience identical matrix effects and ionization efficiencies.[1] Imazamox-¹³C,d₃, a SIL version of the herbicide Imazamox, serves this purpose, ensuring high-quality, reliable quantitative data.

Herbicidal Mechanism of Action of Imazamox

Imazamox belongs to the imidazolinone class of herbicides.[3] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking ALS, Imazamox halts protein synthesis and cell growth, ultimately leading to plant death. This pathway is specific to plants, contributing to the low toxicity of Imazamox in animals.

Figure 1: Herbicidal mechanism of action of Imazamox.

Mechanism of Action as an Internal Standard

The core function of Imazamox-¹³C,d₃ as an internal standard is to compensate for variations in the analytical process. By incorporating one ¹³C atom and three deuterium (B1214612) (d) atoms, its mass is increased, allowing it to be distinguished from the native Imazamox by a mass spectrometer. However, its chemical structure and physicochemical properties remain virtually identical to the unlabeled analyte.

This near-identical nature ensures that during sample preparation (e.g., extraction, cleanup) and analysis (e.g., chromatography, ionization), any loss of analyte or fluctuation in instrument response will be mirrored by the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if the absolute signals vary. This ratiometric measurement effectively cancels out errors, leading to significantly improved accuracy and precision.

Quantitative Data and the Impact of Internal Standards

The following tables summarize typical validation data for Imazamox analysis, which are achievable through methods employing a SIL internal standard.

| Parameter | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | Water | 0.025 µg/L | |

| Limit of Detection (LOD) | Water | 0.005 µg/L | |

| Linearity (R²) | Livestock Products | >0.99 |

Table 1: Method Detection and Quantification Limits for Imazamox Analysis.

| Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Ground Water | 0.025 µg/L (LOQ) | 70-120% | ≤20% | |

| Surface Water | 0.25 µg/L (10xLOQ) | 70-120% | ≤20% | |

| Soil | 10 - 1000 µg/kg | 82.2 - 99.5% | 0.3 - 10.6% | |

| Maize Plants | - | 77.3 - 85.0% | 0.5 - 5.6% | |

| Livestock Products | 0.01 - 0.5 mg/kg | 76.1 - 110.6% | 0.7 - 8.4% |

Table 2: Recovery and Precision Data for Imazamox in Various Matrices.

To illustrate the corrective power of Imazamox-¹³C,d₃, the following table presents representative data demonstrating the impact of matrix effects on quantification with and without an internal standard.

| Sample Matrix | Analyte Response (without IS) | Apparent Recovery (without IS) | Analyte/IS Ratio | Corrected Recovery (with IS) |

| Solvent Standard | 100,000 | 100% | 1.00 | 100% |

| Spiked Water | 45,000 | 45% | 0.98 | 98% |

| Spiked Soil Extract | 32,000 | 32% | 0.97 | 97% |

Table 3: Representative Data on Matrix Effect Compensation by an Internal Standard.

Experimental Protocol: Quantification of Imazamox in Water

This protocol is based on established methods for the analysis of Imazamox in water using solid-phase extraction (SPE) and LC-MS/MS.

5.1 Reagents and Materials

-

Imazamox analytical standard

-

Imazamox-¹³C,d₃ internal standard

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X)

-

LC-MS/MS system

5.2 Sample Preparation (Solid-Phase Extraction)

-

Sample Fortification: Spike a known volume of the water sample (e.g., 500 mL) with a known amount of Imazamox-¹³C,d₃ solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by HPLC-grade water.

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge using methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

5.3 LC-MS/MS Analysis

-

Chromatographic Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 50.0 mm, 1.8-µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol with 0.1% formic acid

-

-

Gradient Elution: A typical gradient starts with a high aqueous phase percentage, ramping up the organic phase to elute the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:

-

Imazamox: m/z 306.0 → 261.0 (quantifier), m/z 306.0 → 86.0 (qualifier)

-

Imazamox-¹³C,d₃: m/z 310.0 → 265.0 (quantifier - predicted), m/z 310.0 → 86.0 (qualifier - predicted)

-

5.4 Quantification Prepare a calibration curve using standards containing a constant concentration of the internal standard and varying concentrations of the analyte. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of Imazamox in the samples from this calibration curve.

Figure 2: Experimental workflow for Imazamox quantification.

Conclusion

Imazamox-¹³C,d₃ is an indispensable tool for the accurate and precise quantification of Imazamox in various matrices. Its mechanism of action as an internal standard relies on its near-identical physicochemical properties to the unlabeled analyte, allowing it to effectively compensate for matrix effects and procedural variations. The use of this stable isotope-labeled standard in conjunction with sensitive analytical techniques like LC-MS/MS is essential for generating robust and reliable data in research, environmental monitoring, and drug development.

References

- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Imazamox-13C,d3

For researchers, scientists, and drug development professionals utilizing Imazamox, the isotopically labeled internal standard Imazamox-13C,d3 is a critical tool for accurate quantification in complex matrices. This technical guide provides an in-depth overview of commercial suppliers, their product specifications, and a detailed experimental protocol for the application of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Commercial Availability

Several reputable suppliers offer this compound for research purposes. The following table summarizes the key specifications from prominent vendors.

| Supplier | Product Name | Catalogue Number | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight |

| MedchemExpress | This compound | HY-100427S | 99.63% (HPLC)[1] | 99.00% atom 13C; 99.50% atom D[1] | C14¹³CH16D3N3O4 | 309.34[1] |

| TLC Pharmaceutical Standards | Imazamox-13C-d3 | I-109007 | - | - | C14¹³CH16D3N3O4 | 309.34[2] |

| LGC Standards | Imazamox-d3 | TRC-I268551 | - | - | C15D3H16N3O4 | 308.348[3] |

Rationale for Using this compound as an Internal Standard

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. The ideal SIL-IS has identical chemical and physical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. This compound, being a heavy-labeled version of Imazamox, serves this purpose excellently.

Experimental Protocol: Quantitative Analysis of Imazamox in Environmental Water Samples using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantitative analysis of Imazamox in water samples. Optimization of specific parameters may be required for different matrices and instrumentation.

Materials and Reagents

-

Imazamox analytical standard (≥98% purity)

-

This compound internal standard

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Water samples for analysis

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Imazamox and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the Imazamox primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards at concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration.

-

Internal Standard Working Solution (IS-WS): Dilute the this compound primary stock solution to a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Solid Phase Extraction)

-

Sample Fortification: To a known volume of the water sample (e.g., 100 mL), add a precise volume of the IS-WS to achieve a final concentration that is mid-range of the calibration curve.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Imazamox and this compound. Based on available data and common fragmentation patterns, hypothetical transitions are provided below. Actual transitions should be optimized for the specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Imazamox | 306.1 | 260.1 | 189.1 |

| This compound | 310.1 | 264.1 | 193.1 |

Data Analysis and Quantification

-

Integrate the peak areas for the quantifier MRM transitions of both Imazamox and this compound.

-

Calculate the ratio of the peak area of Imazamox to the peak area of this compound for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Imazamox calibration standards.

-

Determine the concentration of Imazamox in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for quantitative analysis of Imazamox.

Signaling Pathway (Conceptual)

The primary mode of action for Imazamox is the inhibition of the acetolactate synthase (ALS) enzyme in plants. This is not a signaling pathway in the traditional sense for drug development but a mechanism of action for its herbicidal activity.

Caption: Mechanism of action of Imazamox.

References

Navigating the Physicochemical Landscape of Imazamox-13C,d3: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Imazamox-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the herbicide Imazamox. While specific experimental data for the labeled compound is limited, the physicochemical properties of isotopically labeled molecules are generally considered to be nearly identical to their unlabeled counterparts. Therefore, this guide leverages extensive data available for Imazamox to provide a robust framework for understanding and working with this compound.

Core Physicochemical Properties

Imazamox is a systemic herbicide belonging to the imidazolinone family. Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[1][2][3] this compound is utilized as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precise quantification of Imazamox residues in various matrices.[4][5]

Solubility Profile

The solubility of Imazamox is significantly influenced by the pH of the aqueous medium. It exhibits higher solubility in neutral to alkaline conditions.

Table 1: Solubility of Imazamox in Water at 20-25°C

| pH | Solubility (g/L) |

| 4 | 21.53 |

| 5 | 114 |

| 7 | > 574, > 626, > 643 |

| 9 | > 505, > 628, > 652 |

| Deionized Water (20°C) | 4.160 |

Table 2: Solubility of Imazamox in Organic Solvents at 25°C

| Solvent | Solubility ( g/100 mL) |

| Acetone | 2.93 |

| Acetonitrile | 1.85 |

| Dichloromethane | 14.3 |

| Ethyl acetate | 1.02 |

| Hexane | 0.0006 |

| Methanol | 6.68 |

| Toluene | 0.21 |

Stability Characteristics

Imazamox is stable to hydrolysis but is susceptible to degradation by photolysis and microbial action.

Hydrolytic Stability: Imazamox is stable to hydrolysis at pH 5, 7, and 9.

Photolytic Stability: Photolysis is a primary degradation pathway for Imazamox in aqueous environments. The half-life in water is approximately 0.3 days, with rapid degradation under UV radiation (half-life of 0.054 days). In soil, photodegradation is slower, with a reported half-life of 65 days.

Metabolic Stability:

-

Aerobic Soil Metabolism: Imazamox degrades aerobically in soil, with a half-life of about 27 days. The primary degradation pathway involves oxidation.

-

Anaerobic Metabolism: Imazamox is stable under anaerobic conditions in both soil and aquatic environments.

Storage Stability: As a powder, this compound is stable for 3 years at -20°C and 2 years at 4°C. In a DMSO solvent, it is stable for 6 months at -80°C and 1 month at -20°C.

Degradation Pathways

The degradation of Imazamox in soil and through photolysis results in the formation of several metabolites. The primary aerobic soil degradation pathway involves oxidation to a di-acid metabolite ( CL 312622 ) and subsequently to a hydroxyl acid ( CL 354825 ).

References

A Comprehensive Technical Guide to Imazamox-13C,d3 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Imazamox-13C,d3, an isotopically labeled form of the herbicide Imazamox (B1671737). This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including its chemical properties, mechanism of action, metabolic pathways, and analytical methodologies.

Chemical Identity and CAS Number

This compound is a stable isotope-labeled version of Imazamox, a systemic herbicide belonging to the imidazolinone class.[1][2] It is utilized in research, particularly in metabolic studies and as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[3]

While a specific CAS Registry Number for this compound is not consistently available, it is commonly referenced by the CAS number of its unlabeled parent compound, Imazamox, which is 114311-32-9 .[4][5]

Table 1: Chemical Identity of Imazamox and this compound

| Property | Imazamox | This compound |

| IUPAC Name | (RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid | 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-((methoxy-13C-d3)methyl)nicotinic acid |

| CAS Registry No. | 114311-32-9 | 114311-32-9 (non-labelled) |

| Molecular Formula | C15H19N3O4 | C14¹³CH16D3N3O4 |

| Molecular Weight | 305.33 g/mol | 309.34 g/mol |

Physicochemical Properties

The physicochemical properties of Imazamox are crucial for understanding its environmental fate and behavior.

Table 2: Physicochemical Properties of Imazamox

| Property | Result | Method/Reference |

| Melting Point | 165.5–167.2 °C | OECD 102 |

| Relative Density | 1.39 at 20 °C | EEC Method A3 |

| Vapor Pressure | < 1.33 × 10⁻⁵ Pa at 25 °C | US EPA 63-9 |

| Physical State | Powdered solid at 24.5 °C | Visual inspection |

| Solubility in Water | 4,160 mg/L at 20 °C (deionized water) | MacBean C, ed; e-Pesticide Manual |

| Solubility in Organic Solvents ( g/100 mL) | Hexane: 0.0006, Methanol: 6.68, Acetonitrile: 1.85, Toluene: 0.21, Acetone: 2.93, Dichloromethane: 14.3, Ethyl acetate: 1.02 | O'Neil, M.J. (ed.). The Merck Index |

Mechanism of Action

Imazamox is a selective, post-emergence herbicide that functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). This enzyme is vital for the biosynthesis of the branched-chain essential amino acids: valine, leucine, and isoleucine in plants. The inhibition of AHAS disrupts protein synthesis and interferes with cell growth and DNA synthesis, ultimately leading to plant death. A key aspect of Imazamox's selective toxicity is that the AHAS enzyme is not present in mammals, birds, fish, or invertebrates, contributing to its low toxicity in these organisms.

Caption: Imazamox inhibits the AHAS enzyme, blocking amino acid synthesis.

Metabolic and Detoxification Pathways

The metabolism of Imazamox has been studied in various organisms. In rats, Imazamox is primarily excreted unchanged in the urine. Minor metabolites identified include O-demethylated imazamox and its subsequent carboxylic acid derivative.

In plants such as wheat, detoxification occurs through metabolic pathways involving enzymes like cytochrome P450 monooxygenase.

References

Technical Guide: Imazamox-13C,d3 for Advanced Analytical Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Imazamox-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the herbicide Imazamox. This document outlines its core properties, provides detailed experimental protocols for its use in analytical methodologies, and illustrates the typical analytical workflow.

Core Properties of this compound

This compound is an isotopically labeled form of Imazamox, where one carbon atom and three hydrogen atoms have been replaced with their heavier stable isotopes, ¹³C and deuterium (B1214612) (d), respectively. This labeling results in a molecule that is chemically identical to Imazamox but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based analytical techniques.

Quantitative Data Summary

The key quantitative data for this compound and its unlabeled counterpart, Imazamox, are summarized in the table below for easy comparison.

| Property | This compound | Imazamox |

| Molecular Formula | C₁₄¹³CH₁₆D₃N₃O₄ | C₁₅H₁₉N₃O₄ |

| Molecular Weight | 309.34 g/mol [1][2][3] | 305.33 g/mol |

| CAS Number (unlabeled) | 114311-32-9[3] | 114311-32-9 |

Mechanism of Action of Imazamox

Imazamox is a systemic herbicide belonging to the imidazolinone family. Its primary mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, Imazamox halts plant growth, ultimately leading to the death of susceptible plants. Animals do not possess the ALS enzyme, which contributes to the herbicide's selectivity.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the accuracy and precision of Imazamox detection in various matrices like soil, water, and biological samples.

General Synthesis Protocol for Isotopically Labeled Imazamox

While the precise, proprietary synthesis protocol for commercial this compound is not publicly available, a general approach for the synthesis of isotopically labeled imidazolinone herbicides can be described. The synthesis of Imazamox involves the condensation of a substituted pyridine-2,3-dicarboxylic acid ester with an appropriately substituted aminobutyramide. To introduce the isotopic labels, a starting material containing the ¹³C and deuterium atoms would be used. For this compound, this would likely involve a methoxy-13C-d3 methylating agent to introduce the labeled methoxymethyl group onto the pyridine (B92270) ring.

Disclaimer: The following is a representative, not a validated, protocol.

-

Preparation of Labeled Precursor: Synthesize 5-((methoxy-¹³C-d₃)methyl)nicotinic acid from appropriate starting materials.

-

Condensation Reaction: React the labeled nicotinic acid derivative with 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl) functionality under suitable reaction conditions.

-

Purification: The crude product is then purified using techniques such as column chromatography and recrystallization to yield high-purity this compound.

-

Characterization: The final product's identity and isotopic enrichment are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Protocol for Quantitative Analysis of Imazamox in Water Samples using LC-MS/MS

This protocol describes a method for the determination of Imazamox in water samples using this compound as an internal standard.

1. Sample Preparation:

-

Collect water samples in clean, appropriate containers.

-

To a 10 mL aliquot of the water sample, add a known concentration of this compound internal standard solution.

-

Acidify the sample with formic acid.

-

The sample is then ready for direct injection or can be further concentrated using solid-phase extraction (SPE) for lower detection limits.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: An HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Gradient Elution: A suitable gradient to separate Imazamox from matrix components.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Imazamox: m/z 306.0 → 261.0 (quantifier) and 306.0 → 86.0 (qualifier)

-

This compound: m/z 310.0 → 264.0 (or other appropriate fragment)

-

3. Data Analysis:

-

The concentration of Imazamox in the sample is determined by calculating the peak area ratio of the analyte (Imazamox) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of Imazamox and a constant concentration of the internal standard.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with this compound.

Analytical Workflow for Imazamox Quantification

Caption: A typical workflow for the quantitative analysis of Imazamox using this compound as an internal standard.

Logical Relationship of Internal Standard Method

Caption: The logical principle of using a stable isotope-labeled internal standard for accurate quantification.

References

Methodological & Application

Application Note: Quantitative Analysis of Imazamox Residues in Environmental Samples using Imazamox-13C,d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imazamox (B1671737) is a broad-spectrum imidazolinone herbicide used to control a variety of weeds in crops.[1] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residues in environmental matrices to ensure food safety and environmental protection. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices by compensating for matrix effects and variations in sample preparation and instrument response.[2] Imazamox-13C,d3 is a suitable internal standard for the analysis of imazamox, as it shares similar chemical and physical properties with the analyte but has a different mass, allowing for its distinct detection by mass spectrometry.[2]

This application note provides a detailed protocol for the quantitative analysis of imazamox in water and soil samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance of the analytical method for imazamox in various matrices.

Table 1: Method Detection and Quantitation Limits

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Imazamox | Water | 0.005 µg/L[3] | 0.025 µg/L |

| Imazamox | Soybean Oil | 0.003 µg/mL | 0.01 µg/mL |

| Imazamox | Soil | 10 ng | - |

| Imazamox | Maize Plant | 10 ng | - |

Table 2: Recovery and Reproducibility Data

| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Water | 0.025 µg/L | 70-120 | ≤20 |

| Water | 0.25 µg/L | 70-120 | ≤20 |

| Soybean Oil | 0.01 µg/mL | 87 | 2.05 |

| Soybean Oil | 0.1 µg/mL | 93 | 1.63 |

| Soil | 10 µg/kg | 82.2 - 99.5 | - |

| Soil | 100 µg/kg | 82.2 - 99.5 | - |

| Soil | 1000 µg/kg | 82.2 - 99.5 | - |

| Barley Grain | 0.01-2.0 mg/kg | 89.5 | 12.4 |

| Barley Forage | 0.01-2.0 mg/kg | 91.8 | 8.4 |

| Barley Straw | 0.01-2.0 mg/kg | 99.1 | 7.6 |

Experimental Protocols

1. Materials and Reagents

-

Imazamox analytical standard (99.5% purity)

-

This compound internal standard

-

HPLC grade acetonitrile, methanol (B129727), and water

-

Formic acid (≥98%)

-

Hydrochloric acid (HCl)

-

Solid Phase Extraction (SPE) C18 cartridges

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Imazamox and this compound in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition. These solutions should bracket the expected concentration range of the samples.

3. Sample Preparation

3.1. Water Samples

-

Measure 10 g of the water sample into a 15 mL centrifuge tube.

-

Acidify the sample by adding 0.5 mL of 2 N HCl.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Condition a C18 SPE cartridge by washing sequentially with 3 mL of hexane, 3 mL of dichloromethane, 3 mL of methanol, 3 mL of water, and 3 mL of 0.01 N HCl.

-

Load the entire acidified water sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water followed by 3 mL of hexane.

-

Elute the analytes with 6 mL of a water:methanol (20:80, v/v) mixture into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 70°C.

-

Reconstitute the residue in 1 mL of 0.1% formic acid in water:methanol (80:20, v/v) and vortex to ensure homogeneity.

-

The sample is now ready for LC-MS/MS analysis.

3.2. Soil Samples

-

Weigh 100 g of the soil sample.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Extract the sample three times with 100 mL of 0.02M CaCl2 solution.

-

Centrifuge the extracts at 5000 rpm for 10 minutes and combine the supernatants.

-

Adjust the pH of the combined extract to 2.0 with HCl (1:1).

-

Perform a liquid-liquid extraction by partitioning the acidified extract three times with 40 mL of chloroform (B151607).

-

Combine the chloroform phases and evaporate to dryness.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: Agilent 1200 HPLC system or equivalent.

-

Column: Zorbax Eclipse XDB-C18 (4.6 x 50.0 mm, 1.8-µm) or equivalent.

-

Column Temperature: 40°C.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol with 0.1% formic acid

-

-

Gradient:

-

0.0-0.5 min: 80% A, 20% B

-

3.0 min: 50% A, 50% B

-

7.0-10.0 min: 5% A, 95% B

-

10.1-15.0 min: 80% A, 20% B

-

-

Injection Volume: 20 µL.

-

Mass Spectrometer (MS): Applied Biosystems API 4000 or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ionization Temperature: 550°C.

-

Monitored Ion Transitions:

-

Imazamox: m/z 306.0 → 261.0 (quantitation) and m/z 306.0 → 86.0 (confirmation)

-

This compound: The specific transitions for the labeled standard should be determined by direct infusion and will be slightly higher in mass than the parent compound.

-

Visualizations

Caption: Workflow for Imazamox residue analysis.

References

Application Notes and Protocols for Imazamox-13C,d3 in Plant Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Imazamox-13C,d3, a stable isotope-labeled internal standard, for the detailed investigation of imazamox (B1671737) metabolism in plants. This document outlines the mechanism of action of imazamox, its known metabolic pathways, and detailed protocols for conducting plant metabolism studies, from experimental design to sample analysis.

Introduction to Imazamox and its Metabolism in Plants

Imazamox is a potent herbicide belonging to the imidazolinone family. Its primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants.[1] Inhibition of AHAS leads to a deficiency in these amino acids, thereby disrupting protein synthesis and ultimately causing plant death.[1]

Plants, particularly tolerant species, have evolved mechanisms to detoxify imazamox. The primary metabolic pathway involves two key steps:

-

Phase I Metabolism (Hydroxylation): The imazamox molecule undergoes hydroxylation, a reaction often catalyzed by cytochrome P450 monooxygenases.

-

Phase II Metabolism (Conjugation): The hydroxylated metabolite is then conjugated with glucose to form a more water-soluble and less toxic glycoside conjugate. This conjugate is then sequestered into the vacuole or incorporated into other cellular components.

The use of stable isotope-labeled this compound is invaluable for these studies, serving as an internal standard for accurate quantification and as a tracer to elucidate metabolic pathways without the need for radioactive materials.[1]

Quantitative Data Summary

The following tables summarize quantitative data related to imazamox residue levels and analytical recovery in various plant matrices. This information is crucial for designing experiments and interpreting results.

Table 1: Imazamox Residue Levels in Various Crops

| Crop | Application Rate (g a.i./ha) | Tissue | Residue Level (mg/kg) | Reference |

| Barley | 25 | Grain | < 0.01 - < 0.02 | [2] |

| Barley | 25 | Straw | < 0.05 | [2] |

| Maize | 40 - 80 | Whole Plant | 0.5 - 8.5 (fortified) | [3] |

| Soybean | 35 | Rotational Crops | Potential for carry-over | [3] |

Table 2: Recovery of Imazamox from Fortified Plant Samples

| Plant Matrix | Fortification Level (mg/kg) | Recovery (%) | Analytical Method | Reference |

| Maize Plants | 0.5 - 8.5 | 77.3 - 85.0 | HPLC | [3] |

| Wheat Grain | Not specified | Stable for at least 4 years at ≤ -10°C | Not specified | [2] |

| Wheat Straw | Not specified | Stable for at least 4 years at ≤ -10°C | Not specified | [2] |

Experimental Protocols

This section provides detailed protocols for conducting a plant metabolism study using this compound.

Experimental Design and Workflow

The overall workflow for a plant metabolism study using this compound is depicted below.

Detailed Methodologies

Protocol 1: Plant Growth and Treatment

-

Plant Material: Select a plant species of interest (e.g., a tolerant crop like Clearfield® wheat or a susceptible weed species).

-

Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions to ensure uniformity. Use a standardized soil mix or hydroponic system.

-

Treatment Solution Preparation:

-

Prepare a stock solution of unlabeled imazamox in a suitable solvent (e.g., acetone (B3395972) or methanol).

-

Prepare a stock solution of this compound at a known concentration.

-

For the treatment solution, mix the unlabeled imazamox with a known amount of this compound to be used as an internal standard for quantification. A typical ratio is 1:1 or 10:1 (unlabeled:labeled), depending on the analytical sensitivity.

-

-

Application:

-

Foliar Application: Apply the treatment solution to the leaves of the plants at a specific growth stage using a microsyringe or a laboratory sprayer to mimic field conditions.

-

Root Application: For soil-grown plants, apply the treatment solution to the soil surface. For hydroponically grown plants, add the solution to the nutrient medium.

-

-

Harvesting: Harvest plant tissues (e.g., treated leaves, new growth, roots) at various time points after treatment (e.g., 0, 6, 24, 48, 72, and 96 hours) to track the metabolism over time. Immediately freeze the harvested samples in liquid nitrogen and store them at -80°C until extraction.

Protocol 2: Metabolite Extraction

-

Homogenization: Grind the frozen plant tissue to a fine powder in the presence of liquid nitrogen using a mortar and pestle or a cryogenic grinder.

-

Extraction Solvent: Add a pre-chilled extraction solvent to the powdered tissue. A common extraction solvent for imazamox and its metabolites is an acidified methanol (B129727)/water mixture (e.g., 80:20 v/v methanol:water with 0.1% formic acid). The ratio of solvent to tissue should be optimized but a starting point of 10:1 (v/w) is recommended.

-

Extraction Procedure:

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

Protocol 3: Sample Cleanup (Solid-Phase Extraction - SPE)

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Load the crude extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

-

Elution: Elute the imazamox and its metabolites with a stronger solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

-

Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of imazamox and its metabolites.

-

Mobile Phase: A gradient elution with two solvents is common:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Gradient: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Operate the ESI source in positive ion mode.

-

Detection Mode: Use Multiple Reaction Monitoring (MRM) for targeted analysis. Select specific precursor-to-product ion transitions for both unlabeled imazamox and this compound, as well as for the expected metabolites. The mass shift corresponding to the 13C and deuterium (B1214612) labels in the internal standard will allow for its distinct detection.

-

Metabolite Identification: For untargeted analysis to discover new metabolites, use a full scan or product ion scan mode to identify ions with the characteristic isotopic pattern of the labeled imazamox.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic pathway of imazamox and the logical relationship of the analytical workflow.

By following these protocols and utilizing the provided information, researchers can effectively employ this compound to conduct robust and accurate plant metabolism studies, leading to a deeper understanding of herbicide detoxification mechanisms in various plant species.

References

Application Note: Quantification of Imazamox in Environmental Samples using a Stable Isotope Dilution LC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of the herbicide Imazamox in various environmental matrices, such as water and soil. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing Imazamox-¹³C,d₃ as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3][4] The method is suitable for residue analysis and environmental monitoring, offering a reliable tool for researchers and scientists in the field.

Introduction

Imazamox is a broad-spectrum imidazolinone herbicide used to control a variety of weeds.[5] Its potential for environmental persistence and off-target effects necessitates sensitive and accurate analytical methods for its monitoring in different environmental compartments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of polar pesticides like Imazamox due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Imazamox-¹³C,d₃, is crucial for mitigating matrix-induced signal suppression or enhancement, thereby improving the accuracy and reliability of quantitative results. This protocol provides a detailed procedure for the extraction, cleanup, and LC-MS/MS analysis of Imazamox in water and soil samples.

Experimental Workflow

Caption: Workflow for Imazamox quantification.

Detailed Experimental Protocols

Sample Preparation: Water

-

Sample Collection and Fortification: Collect 10 g of the water sample in a 15 mL centrifuge tube. Fortify the sample with a known concentration of Imazamox-¹³C,d₃ internal standard solution.

-

Acidification: Add 0.5 mL of 2 N HCl to the sample.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE column (e.g., Varian Bond Elut, 0.2 g, 3 mL) by sequentially washing with 3 mL each of hexane, dichloromethane (B109758) (DCM), methanol, water, and 0.01 N HCl.

-

Load the acidified water sample onto the conditioned SPE column.

-

Wash the column to remove interferences.

-

Elute the analytes with an appropriate solvent mixture (e.g., methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

Sample Preparation: Soil

-

Sample Extraction (QuEChERS Method - modified):

-

Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and shake.

-

Fortify with Imazamox-¹³C,d₃ internal standard.

-

Add 10 mL of acetonitrile (B52724) containing 1% formic acid and shake vigorously for 1 minute.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl) and shake for 1 minute.

-

Centrifuge at ≥3000 x g for 10 minutes.

-

-

Dispersive SPE (dSPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing sorbents like C18 and MgSO₄.

-

Vortex for 1 minute and centrifuge.

-

-

Evaporation and Reconstitution: Take the final supernatant, evaporate to dryness, and reconstitute in the mobile phase.

LC-MS/MS Analysis

The following conditions are a general guideline and may require optimization for specific instrumentation.

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Zorbax Eclipse XDB-C18 (e.g., 4.6 x 50 mm, 1.8 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 0-0.5 min: 80% A, 20% B; 3.0 min: 50% A, 50% B; 7.0-10.0 min: 5% A, 95% B; 10.1-15.0 min: 80% A, 20% B |

| Flow Rate | 0.7 mL/min (example) |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometer | Applied Biosystems API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ionization Temperature | 500 - 550°C |

MS/MS Parameters (Multiple Reaction Monitoring - MRM)

The following ion transitions should be monitored. Specific collision energies and other compound-dependent parameters should be optimized for the instrument in use.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Imazamox | 306.0 / 306.3 | 261.0 / 261.2 | 86.0 / 86.3 |

| Imazamox-¹³C,d₃ | Typically +4 to +7 Da higher than native | To be determined empirically | To be determined empirically |

Note: The exact mass of Imazamox-¹³C,d₃ and its fragments will depend on the labeling pattern. It is essential to determine the appropriate MRM transitions for the specific internal standard used.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of Imazamox in different matrices.

Table 1: Method Detection and Quantification Limits

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Water | 0.005 µg/L | 0.025 µg/L | |

| Food Crops | 0.34 - 1.5 µg/kg | 1.1 - 5.0 µg/kg | |

| Soybean Oil | - | 0.01 µg/mL | |

| Livestock Products | - | 0.01 mg/kg |

Table 2: Recovery and Precision Data

| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Water | 0.025 µg/L (LOQ) | 70 - 120 | ≤ 20 | |

| Water | 0.25 µg/L (10x LOQ) | 70 - 120 | ≤ 20 | |

| Food Crops | Various | 63.5 - 111.5 | ≤ 22.7 | |

| Soybean Oil | 0.01 µg/mL | 87 ± 2.05 | - | |

| Soybean Oil | 0.1 µg/mL | 93 ± 1.63 | - | |

| Livestock Products | 0.01 mg/kg | 76.1 - 110.6 | < 20 | |

| Livestock Products | 0.1 mg/kg | 89.2 - 97.1 | < 20 |

Signaling Pathway Diagram (Illustrative)

While Imazamox acts on a biochemical pathway in plants, not a signaling pathway in the traditional sense, the following diagram illustrates its mechanism of action.

Caption: Mechanism of action of Imazamox.

Conclusion

The described LC-MS/MS method using Imazamox-¹³C,d₃ as an internal standard provides a reliable and accurate means for the quantification of Imazamox in environmental samples. The protocol, including sample preparation and instrumental analysis, is detailed to allow for its implementation in a research or monitoring laboratory. The use of a stable isotope-labeled internal standard is paramount for overcoming matrix effects and ensuring data of high quality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cerilliant.com [cerilliant.com]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. foodriskmanagement.com [foodriskmanagement.com]

- 5. mass.gov [mass.gov]

Application Note: Quantitative Analysis of Imazamox in Soil Samples Using Imazamox-13C,d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application note for the quantitative analysis of the herbicide imazamox (B1671737) in soil samples. The method utilizes an isotopically labeled internal standard, Imazamox-13C,d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. The use of an internal standard is crucial for correcting potential variations in extraction efficiency and matrix effects, which are common challenges in complex matrices like soil.

Introduction

Imazamox is a widely used herbicide from the imidazolinone family. Due to its potential for persistence in soil and impact on subsequent crops, monitoring its concentration in soil is essential for environmental assessment and agricultural management. Isotope dilution mass spectrometry is a powerful analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard. This compound serves as an ideal internal standard for the analysis of imazamox as it shares very similar chemical and physical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis, leading to highly reliable quantification[1].

Experimental Protocols

This section details the step-by-step procedures for the extraction of imazamox from soil samples and its subsequent analysis using LC-MS/MS.

Soil Sample Extraction and Cleanup

This protocol is a composite method based on established procedures for the extraction of imidazolinone herbicides from soil.

Materials:

-

Soil sample (air-dried and sieved)

-

This compound internal standard spiking solution

-

0.5 M Sodium Hydroxide (NaOH) solution

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Hydrochloric acid (HCl)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange cartridges)

-

Centrifuge and centrifuge tubes (50 mL)

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Weighing and Fortification:

-

Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add a known amount of this compound internal standard solution to the soil sample.

-

For recovery experiments, spike control soil samples with known concentrations of imazamox standard solution.

-

-

Extraction:

-

Add 20 mL of 0.5 M NaOH solution to the centrifuge tube.

-

Vortex the tube for 1 minute to ensure thorough mixing.

-

Place the tube on a mechanical shaker and shake for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the supernatant.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction step with another 20 mL of 0.5 M NaOH, combine the supernatants.

-

-

Cleanup using Solid Phase Extraction (SPE):

-

Adjust the pH of the combined supernatant to approximately 3 with HCl.

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the pH-adjusted extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under vacuum or with nitrogen for 10 minutes.

-

Elute the imazamox and the internal standard from the cartridge with 10 mL of a methanol/dichloromethane mixture (e.g., 80:20 v/v).

-

Collect the eluate in a clean tube.

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

-

Vortex the sample to ensure the residue is fully dissolved.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following LC-MS/MS parameters are adapted from a validated method for imazamox in water and may require optimization for soil extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Gradient | Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Nebulizing Gas Flow | 3 L/min |

| Drying Gas Flow | 10 L/min |

| Collision Gas | Argon |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Imazamox and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Imazamox | 306.1 | 260.1 | 188.1 | 15 |

| This compound | 310.1 | 264.1 | 192.1 | 15 |

Data Presentation